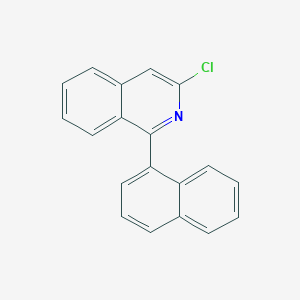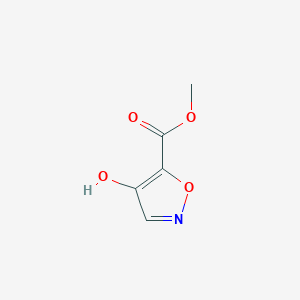
Methyl 4-hydroxyisoxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxyisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine hydrochloride with β-ketoesters under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and isopropanol, with the reaction being carried out at elevated temperatures, often under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxyisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of methyl 4-oxo-isoxazole-5-carboxylate.
Reduction: Formation of methyl 4-hydroxyisoxazole-5-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxyisoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of methyl 4-hydroxyisoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and carboxylate groups play crucial roles in forming hydrogen bonds and electrostatic interactions with the target molecules, stabilizing the inhibitor-enzyme complex .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxyisoxazole-5-carboxylate can be compared with other isoxazole derivatives such as:
- Methyl 3-hydroxyisoxazole-5-carboxylate
- Methyl 4-aminoisoxazole-5-carboxylate
- Methyl 4-methylisoxazole-5-carboxylate
Uniqueness
The presence of both hydroxyl and carboxylate groups in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C5H5NO4 |
|---|---|
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
methyl 4-hydroxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-6-10-4/h2,7H,1H3 |
InChI-Schlüssel |
ABJIVGWREYWZMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=NO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


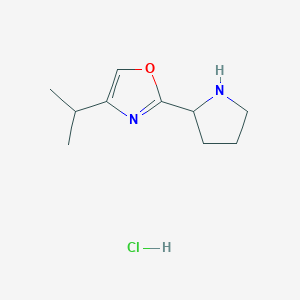
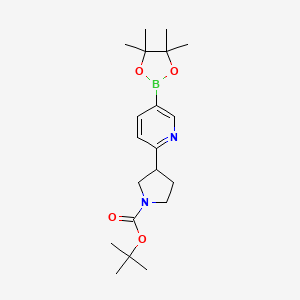
![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
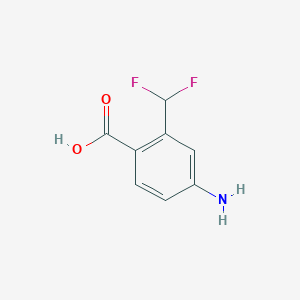
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
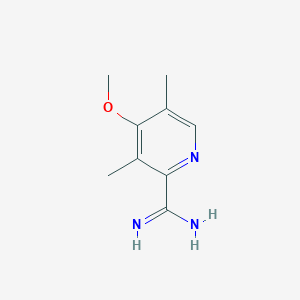
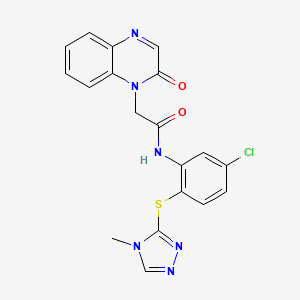
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
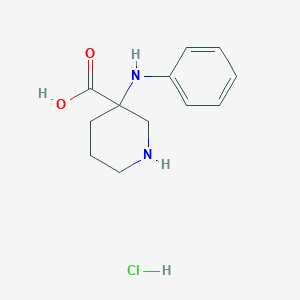
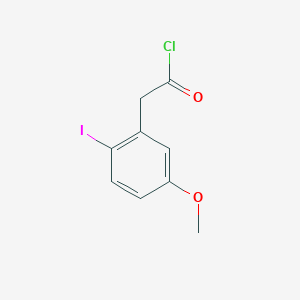
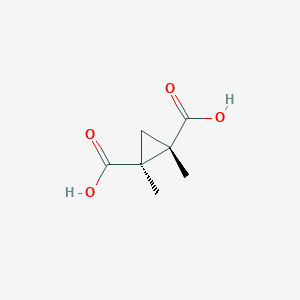
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
